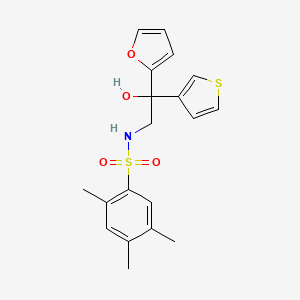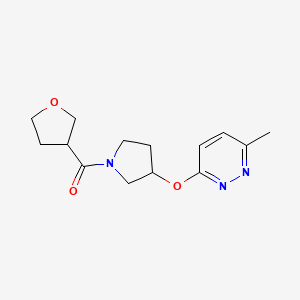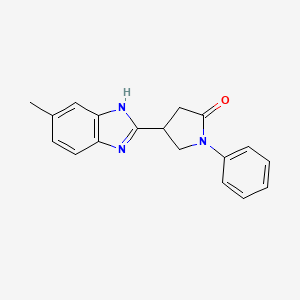
4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-hydroxy-4-{[(5-methyl-1H-benzimidazol-2-yl) sulfanyl] methyl}-2H-chromen-2-one derivatives involved conventional synthesis . The structure of the synthesized compounds was established using FTIR, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular structure of similar compounds such as “methyl 4-(5-methyl-1H-benzimidazol-2-yl)phenyl ether” has been reported. The linear formula for this compound is C15H14N2O . Another similar compound “[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine” has a linear formula of C15H21N3 .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment and PARP Inhibition Research has identified cyclic amine-containing benzimidazole carboxamide PARP inhibitors with excellent potency against PARP enzymes, significant for cancer treatment. The discovery of ABT-888, a compound with excellent potency against PARP-1 and PARP-2 enzymes, highlights the potential of benzimidazole derivatives in enhancing chemotherapy efficacy (Penning et al., 2009). Similarly, the development of A-966492 as a highly potent PARP inhibitor underlines the significant role of phenyl-substituted benzimidazole carboxamides in cancer therapeutics (Penning et al., 2010).
Corrosion Inhibition Benzimidazole derivatives are effective as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration, indicating their utility in protecting industrial materials (Yadav et al., 2013).
Antioxidant and Glucosidase Inhibition Novel benzimidazole derivatives containing piperazine or morpholine skeletons have shown significant in vitro antioxidant activities and glucosidase inhibitory potential, surpassing standard drugs in some cases. This suggests their potential in managing oxidative stress and glucose metabolism disorders (Özil et al., 2018).
DNA Binding and Cytotoxicity New benzimidazole-based Schiff base copper(II) complexes have demonstrated significant DNA binding capabilities and cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Paul et al., 2015).
Antimicrobial and Cytotoxic Agents Synthesis of 2-mercaptobenzimidazole derivatives has led to compounds with excellent antimicrobial and cytotoxic activities, providing insights into new therapeutic agents for infectious diseases and cancer treatment (Hosamani & Shingalapur, 2011).
Selective Androgen Receptor Modulation Modification of a 4-methyl-4-(4-hydroxyphenyl)hydantoin series resulted in 4-(hydroxymethyl)diarylhydantoin analogues as potent, partial agonists of the human androgen receptor, offering potential for selective androgen receptor modulators in clinical applications (Nique et al., 2012).
Eigenschaften
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-7-8-15-16(9-12)20-18(19-15)13-10-17(22)21(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHGSSPHJYKXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
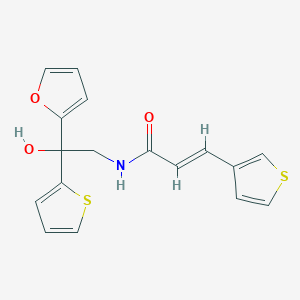
![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)
![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
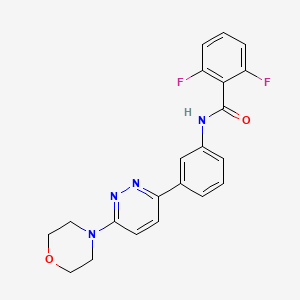
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
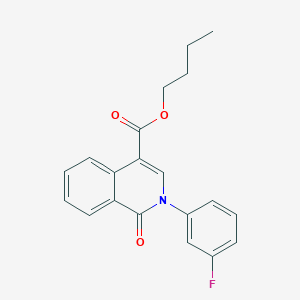
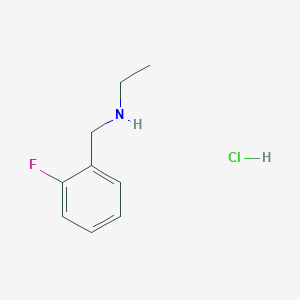
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)

